

Application Notes & Protocols: Utilizing Viscosin for Microbial Enhanced Oil Recovery (MEOR)

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Compound of Interest

Compound Name: *Viscosin*

Cat. No.: *B1683834*

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Introduction

Microbial Enhanced Oil Recovery (MEOR) is a tertiary oil recovery technique that utilizes microorganisms and their metabolic byproducts to mobilize residual oil trapped in reservoirs. One of the key microbial products in this process are biosurfactants, which reduce interfacial tension between oil and water, alter rock wettability, and facilitate the formation of oil-in-water emulsions. **Viscosin**, a cyclic lipopeptide biosurfactant primarily produced by various *Pseudomonas* species, has shown significant potential for MEOR applications due to its potent surface-active properties.^{[1][2]} This document provides detailed application notes and protocols for the utilization of **viscosin** in laboratory-scale MEOR studies.

Mechanism of Viscosin in MEOR

Viscosin contributes to enhanced oil recovery through several mechanisms:

- **Reduction of Interfacial Tension (IFT):** **Viscosin** significantly lowers the IFT between crude oil and the injection brine. This reduction in interfacial forces helps to mobilize oil droplets that are trapped in the pore throats of the reservoir rock by capillary forces.
- **Wettability Alteration:** By adsorbing at the oil-rock interface, **viscosin** can alter the wettability of the reservoir rock from oil-wet to more water-wet. This change facilitates the release of oil from the rock surface.

- Emulsification: **Viscosin** is an effective emulsifying agent, promoting the formation of stable oil-in-water emulsions. This process reduces the viscosity of the oil and allows it to be more easily displaced through the porous media.

Quantitative Data on Viscosin and Other Biosurfactants

The following tables summarize key quantitative data for **viscosin** and provide a comparison with other common biosurfactants used in MEOR.

Table 1: Physicochemical Properties of **Viscosin**

Property	Value	Source Organism	Reference
Critical Micelle Concentration (CMC)	5.79 mg/L	Pseudomonas sp. HN11	[3]
Surface Tension at CMC	Not specified	Pseudomonas sp. HN11	[3]
Viscosin Production Yield	0.42 g/L	Pseudomonas sp. HN11	[3]

Table 2: Comparative Oil Recovery Data from Laboratory Studies

Biosurfactant/ Surfactant	Organism/Type	Core/Model Type	Additional Oil Recovery (% OOIP)	Reference
Viscosin	Pseudomonas sp. HN11	Oily Sludge	38% (relative to control)	[3]
Rhamnolipid	Pseudomonas aeruginosa	Glass Micromodel	40%	[4]
Surfactin	Bacillus subtilis	Micromodel	~25% (of residual oil)	[5]
Enterobacter cloacae biosurfactant	Enterobacter cloacae	Micromodel	58% (in-situ) / 67% (ex-situ)	[6]
Acintobacter calcoaceticus biosurfactant	Acintobacter calcoaceticus	Micromodel	54% (in-situ) / 59% (ex-situ)	[6]
Polymeric Surfactant	Chemical	Sandstone Core	~15% (incremental)	[7]
Cornstarch Polymer	Natural Polymer	Sand Pack	25.8% (incremental)	[8]

*OOIP: Original Oil in Place

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas fluorescens for Viscosin Production

This protocol outlines the steps for the cultivation of Pseudomonas fluorescens to produce **viscosin**.

Materials:

- Pseudomonas fluorescens strain (e.g., SBW25)

- Tryptic Soy Broth (TSB) or King's B medium
- Glycerol
- Sterile shake flasks
- Incubator shaker
- Centrifuge and sterile centrifuge tubes

Procedure:

- **Inoculum Preparation:** Inoculate a single colony of *P. fluorescens* from an agar plate into a 50 mL sterile centrifuge tube containing 10 mL of TSB. Incubate at 28°C with shaking at 200 rpm for 18-24 hours.
- **Production Culture:** Inoculate a 1 L shake flask containing 500 mL of TSB with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
- **Incubation:** Incubate the production culture at 28°C with vigorous shaking (200-250 rpm) for 48-72 hours. Adequate aeration is crucial for good growth and biosurfactant production.
- **Cell Harvesting:** After incubation, harvest the bacterial cells by centrifugation at 8,000 x g for 20 minutes at 4°C.
- **Supernatant Collection:** Carefully decant the supernatant, which contains the secreted **viscosin**, into a sterile container. The supernatant can be stored at 4°C for a short period or used immediately for **viscosin** extraction.

Protocol 2: Extraction and Purification of Viscosin

This protocol describes a method for extracting and purifying **viscosin** from the culture supernatant.

Materials:

- Cell-free culture supernatant

- n-butanol
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Acetonitrile
- Formic acid
- Deionized water

Procedure:

- Liquid-Liquid Extraction: Mix the cell-free supernatant with an equal volume of n-butanol in a separatory funnel. Shake vigorously for 10 minutes and then allow the phases to separate.
- Solvent Collection: Collect the upper n-butanol phase, which contains the **viscosin**. Repeat the extraction of the aqueous phase with n-butanol to maximize recovery.
- Solvent Evaporation: Combine the n-butanol extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain a crude **viscosin** extract.
- HPLC Purification: Dissolve the dried crude extract in a minimal volume of a 50:50 mixture of acetonitrile and 0.1% formic acid in water.
- Inject the dissolved extract onto a C18 reverse-phase HPLC column.
- Elute the **viscosin** using a gradient of acetonitrile in 0.1% formic acid. A typical gradient would be from 20% to 100% acetonitrile over 40 minutes.
- Monitor the elution profile at 214 nm and collect the fractions corresponding to the **viscosin** peak.
- Purity Confirmation: Confirm the purity of the collected fractions by re-injecting a small aliquot into the HPLC and by other analytical techniques such as mass spectrometry.
- Lyophilization: Lyophilize the purified **viscosin** fractions to obtain a dry powder.

Protocol 3: Core Flooding Experiment for MEOR Evaluation

This protocol details the procedure for a laboratory-scale core flooding experiment to evaluate the effectiveness of **viscosin** in enhancing oil recovery.

Materials:

- Berea sandstone core plug (typically 1.5 inches in diameter and 3-6 inches in length)
- Core holder
- High-pressure pump
- Crude oil
- Synthetic brine (formulated to mimic reservoir water)
- **Viscosin** solution (prepared in synthetic brine at a desired concentration)
- Fraction collector
- Pressure transducers
- Graduated cylinders

Procedure:

- Core Preparation:
 - Clean the core plug with solvents (e.g., toluene and methanol) to remove any residual hydrocarbons and salts.
 - Dry the core in an oven at 105°C until a constant weight is achieved.
 - Measure the dry weight, length, and diameter of the core.

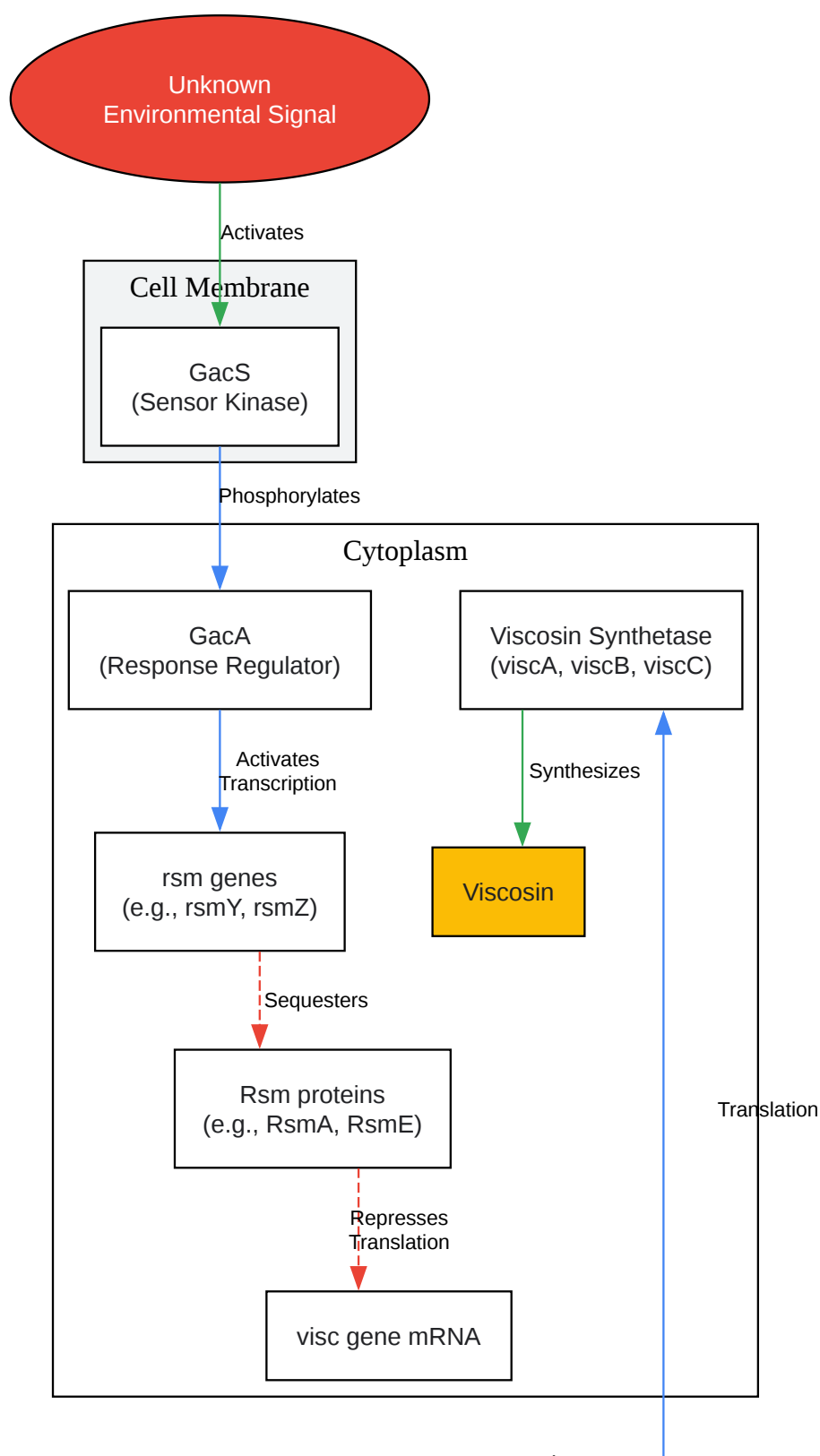
- Determine the pore volume and porosity of the core by a suitable method (e.g., helium porosimetry or fluid saturation).
- Saturation with Brine:
 - Saturate the core with synthetic brine under vacuum.
 - Flood the core with brine at a constant flow rate until the pressure drop across the core stabilizes.
- Oil Saturation (Irreducible Water Saturation):
 - Inject crude oil into the brine-saturated core at a high flow rate to displace the brine until no more brine is produced. The remaining water saturation is the irreducible water saturation (S_{wi}).
 - Calculate the initial oil in place (OOIP).
- Water Flooding (Secondary Recovery):
 - Inject brine into the oil-saturated core at a constant flow rate, simulating conventional water flooding.
 - Continue the injection until no more oil is produced and the water cut is close to 100%.
 - Measure the volume of oil recovered during this stage. The remaining oil saturation is the residual oil saturation (S_{or}).
- **Viscosin** Flooding (Tertiary Recovery):
 - Inject the prepared **viscosin** solution into the core at the same flow rate as the water flood.
 - Typically, 1-2 pore volumes of the **viscosin** solution are injected.
- Post-**Viscosin** Water Flooding:
 - Follow the **viscosin** slug with brine injection until no more oil is produced.

- Collect the effluent in a fraction collector and measure the volume of oil and water in each fraction.
- Data Analysis:
 - Calculate the incremental oil recovery as a percentage of the residual oil in place after water flooding.
 - Plot the oil recovery factor and water cut against the pore volumes of fluid injected.

Signaling Pathway and Experimental Workflows

Signaling Pathway for Viscosin Biosynthesis in *Pseudomonas fluorescens*

The production of **viscosin** in *Pseudomonas fluorescens* is a complex process regulated by a two-component system, GacS/GacA, and is linked to quorum sensing, although not directly by N-acyl homoserine lactone (AHL) signals in all strains.^{[9][10]} The GacS/GacA system acts as a global regulator, controlling the expression of genes involved in secondary metabolism, including the *visc* gene cluster responsible for **viscosin** synthesis.^{[1][2][11]}

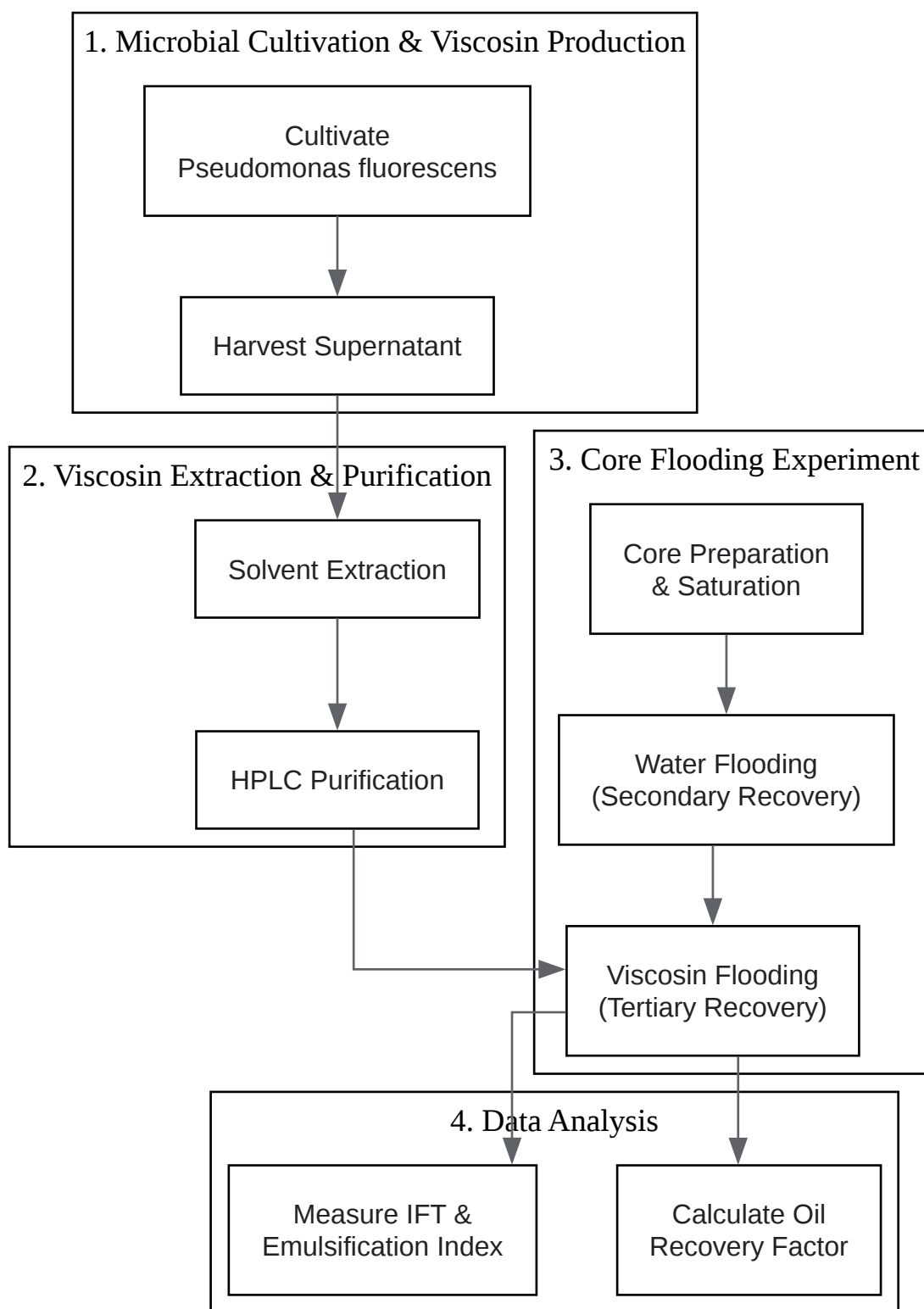


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Caption: GacS/GacA signaling pathway regulating **viscosin** biosynthesis.

Experimental Workflow for MEOR Study

The following diagram illustrates the overall workflow for a laboratory study on **viscosin-**mediated MEOR.



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Caption: Experimental workflow for **viscosin**-based MEOR research.

Conclusion

Viscosin holds considerable promise as a biosurfactant for MEOR applications. Its high surface activity and emulsifying properties can significantly improve the mobilization and recovery of residual oil. The protocols and data presented in these application notes provide a framework for researchers to conduct laboratory-scale investigations into the efficacy of **viscosin** for enhanced oil recovery. Further research, including core flooding experiments with various crude oils and reservoir rock types, as well as pilot-scale field trials, will be crucial in fully realizing the potential of **viscosin** in the petroleum industry.

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